Dihydroberberine

Catalog No.
S577411
CAS No.
483-15-8
M.F
C20H19NO4
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydroberberine

CAS Number

483-15-8

Product Name

Dihydroberberine

IUPAC Name

16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaene

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C20H19NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,7-9H,5-6,10-11H2,1-2H3

InChI Key

FZAGOOYMTPGPGF-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2)OCO5)OC

Synonyms

Dihydroberberine; 13,13a-Didehydro-9,10-dimethoxy-2,3-(methylenedioxy)berbine; 7,8-Dihydroberberine; Dihydroberberine; Dihydroumbellatine; NSC 331264

Canonical SMILES

COC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2)OCO5)OC

Improved Bioavailability

One of the main advantages of DHB over berberine is its improved bioavailability. Berberine has notoriously poor oral absorption, meaning a significant portion of the ingested dose may not reach the bloodstream. Studies have shown that DHB exhibits significantly higher plasma concentrations compared to berberine after oral administration, suggesting it may be more effectively absorbed by the body [].

Anti-inflammatory Effects

Similar to berberine, DHB has demonstrated anti-inflammatory properties in preclinical studies. Research suggests that DHB may inhibit the production of inflammatory mediators like interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) []. Additionally, DHB may suppress the activation of specific cellular signaling pathways involved in inflammation, such as NF-κB and MAPK [].

Dihydroberberine is a hydrogenated derivative of berberine, a natural alkaloid predominantly found in various plants, including Phellodendron chinense and Berberis vulgaris. Its chemical formula is C20H19NO4C_{20}H_{19}NO_{4}, and it possesses a unique structure that contributes to its distinct biological activities. Dihydroberberine has garnered attention due to its enhanced bioavailability compared to berberine, making it a promising candidate for therapeutic applications, particularly in metabolic disorders such as diabetes and obesity .

Similar to berberine, DHB is believed to exert its effects through various mechanisms, including:

  • AMPK activation: Both DHB and berberine activate AMPK, a cellular energy sensor that regulates metabolism. This activation may improve glucose uptake and blood sugar control [].
  • Gut microbiota modulation: DHB may influence the composition of gut bacteria, potentially impacting overall health and metabolism [].

Dihydroberberine can be synthesized through catalytic transfer hydrogenation reactions. In these reactions, berberine or its derivatives are treated with hydrogen donors in the presence of catalysts such as palladium on carbon or Raney nickel. For example, one method involves dissolving berberine in isopropanol and reacting it with Raney nickel at elevated temperatures to yield dihydroberberine with high purity and yield . The general reaction can be summarized as follows:

Berberine+H2CatalystDihydroberberine\text{Berberine}+\text{H}_2\xrightarrow{\text{Catalyst}}\text{Dihydroberberine}

Dihydroberberine exhibits various biological activities, primarily attributed to its anti-inflammatory and metabolic regulatory effects. Research indicates that it modulates key signaling pathways such as NF-κB and MAPK, which are involved in inflammatory responses . Additionally, studies have shown that dihydroberberine can improve glucose metabolism and lipid profiles, making it beneficial for managing conditions like type 2 diabetes . Its higher bioavailability compared to berberine allows for more effective therapeutic outcomes with potentially fewer side effects .

The synthesis of dihydroberberine can be accomplished through several methods:

  • Catalytic Transfer Hydrogenation:
    • Berberine is dissolved in a solvent (e.g., isopropanol) and treated with a hydrogen donor in the presence of catalysts such as palladium or Raney nickel.
    • Example: A reaction involving berberine nitrate yielded dihydroberberine with a molar yield of 95% .
  • Use of Different Solvents:
    • Variations in solvents like tetrahydrofuran or methanol can also influence the reaction conditions and yields.
    • For instance, using tetrahydrofuran with platinum carbon catalyst resulted in similar high yields .
  • Alternative Precursors:
    • Other derivatives of berberine, such as berberine acetate or hydrochloride, can also serve as starting materials for synthesizing dihydroberberine .

Dihydroberberine has several applications in health and medicine:

  • Metabolic Disorders: It is primarily studied for its potential in treating type 2 diabetes by improving insulin sensitivity and glucose metabolism.
  • Anti-inflammatory Treatments: Its ability to modulate inflammatory pathways makes it a candidate for treating chronic inflammatory conditions.
  • Bioavailability Enhancements: Due to its improved absorption profile, dihydroberberine is being explored as a more effective alternative to berberine in dietary supplements aimed at metabolic health .

Studies have indicated that dihydroberberine interacts differently than berberine within biological systems. For example, research shows that after absorption, dihydroberberine can be converted back into berberine within intestinal cells, which may influence its pharmacokinetics and efficacy . Additionally, studies comparing the effects of oral versus transdermal administration suggest that dihydroberberine may achieve higher bioavailability through transdermal routes compared to traditional oral administration of berberine .

Dihydroberberine shares structural similarities with several other compounds but stands out due to its unique properties. Here are some comparable compounds:

CompoundStructure TypeUnique Features
BerberineAlkaloidLower bioavailability; traditional uses in herbal medicine.
TetrahydrocurcuminCurcumin derivativeStrong antioxidant properties; used for inflammation.
CoptisineAlkaloidSimilar anti-inflammatory effects; lower solubility.
PalmatineAlkaloidExhibits antimicrobial properties; less studied for metabolic effects.

Dihydroberberine's enhanced bioavailability and specific metabolic effects distinguish it from these similar compounds, making it a focus of ongoing research into its therapeutic potential.

Dihydroberberine, the partially reduced form of the alkaloid berberine (BER), exhibits significant biological activities that often surpass those of its parent compound. The transformation between these molecules occurs through complex biological and chemical processes that have become the focus of extensive research due to their pharmaceutical implications.

Enzymatic Reduction Mechanisms in Berberine Biotransformation

The gut microbiota plays a crucial role in the natural transformation of berberine to its more absorbable form, dihydroberberine. This process represents a remarkable example of drug metabolism mediated by intestinal bacteria rather than host enzymes. When berberine is orally administered, it undergoes reduction in the intestinal environment before absorption into the bloodstream.

The reduction of berberine to dihydroberberine is primarily catalyzed by nitroreductases produced by the gut microbiota. These enzymes facilitate the addition of hydrogen across a specific bond in the berberine structure, resulting in its conversion to the more bioavailable dihydroberberine form. This microbial-mediated transformation is essential for berberine's efficacy, as demonstrated by studies showing that antibiotic treatment, which reduces gut bacteria populations, significantly decreases berberine-to-dihydroberberine conversion and consequently diminishes berberine's lipid- and glucose-lowering effects.

Once formed, dihydroberberine demonstrates remarkable absorption properties. Studies indicate that dihydroberberine has an intestinal absorption rate approximately five times higher than that of berberine in animal models. This enhanced absorption is attributed to dihydroberberine's improved solubility characteristics and membrane permeability.

After absorption through the intestinal wall, dihydroberberine undergoes rapid oxidation, reverting to berberine in intestinal tissues. Interestingly, this oxidation process appears to be non-enzymatic, as heat inactivation of intestinal homogenate does not inhibit dihydroberberine oxidation. This two-step process—reduction in the gut lumen followed by oxidation after absorption—represents an elegant natural solution to the poor bioavailability of berberine.

Synthetic Methodologies for Dihydroberberine Analogues

The development of synthetic methodologies for dihydroberberine and its analogues has been driven by the need to enhance the biological activities and pharmacokinetic properties of these compounds. Several innovative approaches have been established for creating functionalized dihydroberberine derivatives.

A significant advancement in this field has been the synthesis of arylhydrazono-functionalized dihydroberberines. These compounds are prepared by reacting unsubstituted dihydroberberine with various α-bromohydrazones. This reaction proceeds efficiently under mild conditions, typically at room temperature, allowing for the preservation of the sensitive dihydroberberine structure while introducing the hydrazone functionality.

The reaction between dihydroberberine and α-bromohydrazones has been optimized through extensive experimentation with different solvents, temperatures, and molar ratios. Dichloromethane (DCM) at room temperature with an equimolar ratio of reactants has proven to be the most effective condition for this synthesis. Under these conditions, the desired arylhydrazono-functionalized dihydroberberines precipitate directly from the reaction medium as pure solids, eliminating the need for complex purification procedures that could potentially lead to degradation of these sensitive compounds.

One particularly valuable feature of this synthetic approach is that the hydrazone moiety introduced into the dihydroberberine structure has a high tendency to yield solid derivatives. This property facilitates the direct recovery of pure products from the reaction medium by simple filtration, avoiding common subsequent side reactions during purification processes.

Catalytic Hydrogenation Techniques in Structural Modification

Catalytic hydrogenation represents a fundamental technique for the structural modification of berberine and its derivatives. The controlled addition of hydrogen to specific bonds in these molecules allows for the precise tuning of their physical, chemical, and biological properties.

The preparation of unsubstituted dihydroberberine typically involves treating berberine with 2.5 equivalents of sodium borohydride (NaBH4) in pyridine at room temperature. This reduction selectively targets the iminium bond in berberine, resulting in the formation of dihydroberberine while preserving other functional groups within the molecule.

For the synthesis of more extensively reduced derivatives, such as tetrahydroberberine (THBER), additional reduction steps are required. The conversion of arylhydrazono-functionalized dihydroberberines to their corresponding tetrahydroberberine analogues can be achieved by treating the dihydroberberine derivatives with sodium borohydride in methanol at room temperature. This reduction process specifically targets the remaining reducible bonds while leaving the hydrazone functionality intact, demonstrating the high level of selectivity that can be achieved with modern catalytic hydrogenation techniques.

The reaction conditions for this transformation typically involve stirring the reaction mixture for 2-3 hours until complete disappearance of the starting dihydroberberine derivatives, as monitored by thin-layer chromatography (TLC). After evaporation of the reaction solvent, the crude mixture is purified by column chromatography on silica gel using cyclohexane/ethyl acetate mixtures as eluents, followed by crystallization in a mixture of diethyl ether and petroleum ether to obtain the pure tetrahydroberberine derivatives.

Solvent Systems and Reaction Optimization for Industrial-Scale Production

The industrial-scale production of dihydroberberine requires careful optimization of reaction conditions, solvent systems, and purification methods to ensure efficiency, cost-effectiveness, and environmental sustainability.

Extensive research has been conducted to determine the optimal solvent systems for dihydroberberine synthesis. Among various solvents tested—including tetrahydrofuran (THF), ethyl acetate (EtOAc), methanol (MeOH), ethanol (EtOH), isopropanol (iPrOH), and acetonitrile (ACN)—dichloromethane (DCM) has emerged as the most effective medium for the reaction between dihydroberberine and α-bromohydrazones. This solvent provides the ideal balance of solubility for the reactants while promoting the precipitation of the product, facilitating an efficient and straightforward isolation process.

The purification of dihydroberberine derivatives represents a significant challenge in their industrial production. Traditional purification methods such as chromatography often lead to degradation of these sensitive compounds. An innovative approach to overcome this challenge involves designing reaction conditions that result in the direct precipitation of pure products from the reaction medium. This strategy eliminates the need for solvent-consuming purification steps such as chromatography, extraction, or recrystallization, making the process more environmentally friendly and economically viable.

For industrial applications, the Chinese patent CN108997332B describes an optimized method for preparing dihydroberberine with good selectivity and high yield. This method is specifically designed for industrial-scale production, addressing challenges such as reaction efficiency, product purity, and process scalability.

Another patent, CN101812061A, details a method for producing tetrahydroberberine from berberine hydrochloride. This process involves careful control of reaction conditions, crystallization parameters, and purification techniques to ensure the production of high-quality tetrahydroberberine on an industrial scale.

Physical Description

Solid

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Exact Mass

337.13140809 g/mol

Monoisotopic Mass

337.13140809 g/mol

Heavy Atom Count

25

Melting Point

163 - 164 °C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

483-15-8
120834-89-1

Wikipedia

Dihydroumbellatine

Dates

Modify: 2023-08-15

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